1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tetrahydrofuran-2-yl (oxan-2-yl) group at the N1 position. This scaffold is of interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. Synthetically, it is prepared via cyclocondensation reactions involving pyrazole and pyrimidine precursors, often using substituted amines or electrophiles to introduce the oxan-2-yl group .
Properties
IUPAC Name |
1-(oxan-2-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-10-7-5-13-14(9(7)11-6-12-10)8-3-1-2-4-16-8/h5-6,8H,1-4H2,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSRBUSYQIVZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Cyclization Reaction Pathways
The primary reaction pathway involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of ortho-amino esters with nitriles. Two methods are documented:
Structural Reactivity and Substitution
While direct substitution data for this specific compound is limited in the provided sources, pyrazolo[3,4-d]pyrimidine derivatives generally exhibit reactivity at positions influenced by their fused ring system. Key reactive sites include:
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Pyrimidine Ring : Susceptible to nucleophilic substitution at positions adjacent to electron-withdrawing groups.
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Pyrazole Ring : Potential for electrophilic substitution, particularly at nitrogen atoms.
Example 1: Pyrrolidine Substitution
In PF-04447943 (a derivative), a pyrrolidine moiety is attached at position 6 via reductive alkylation. This involves:
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Reagents : Pyrimidin-2-ylmethyl groups, methyl pyrrolidine precursors.
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Conditions : Stereoselective synthesis to achieve (3S,4S) configuration .
Example 2: Halogenation and Alkylation
Patent CN101687876A describes derivatives with halogen substitutions (e.g., chlorine) or alkylated oxane groups, achieved through:
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Reagents : Chlorine donors (e.g., POCl₃), alkylating agents.
Analytical Characterization
Key analytical techniques used to verify reaction products include:
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NMR : Proton and carbon NMR to confirm aromaticity and substitution patterns.
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Mass Spectrometry : Molecular weight verification (e.g., 220.23 g/mol for the parent compound) .
Biological Implications of Reactivity
The compound’s reactivity profile is critical for its therapeutic potential. For example:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, a series of synthesized derivatives exhibited significant in vitro activity against various bacterial and fungal strains. The compounds were evaluated using the agar well diffusion method, and certain derivatives showed efficacy comparable to standard antimicrobial agents .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By blocking CDK2 activity, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for further development in cancer therapies.
Antiviral Activity
Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their antiviral properties. Some studies suggest that these compounds may inhibit viral replication through various mechanisms, making them suitable for further investigation in antiviral drug development .
In Vitro Studies
The biological activity of synthesized derivatives has been characterized through various assays:
- Antimicrobial Assays : Compounds were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans. The results demonstrated promising antimicrobial efficacy across several derivatives .
- Cytotoxicity Assays : Evaluations against cancer cell lines have shown that certain derivatives possess significant cytotoxic effects, indicating their potential use in cancer treatment strategies .
Comparative Analysis of Derivatives
A comparative analysis of various pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals differences in their biological activities and mechanisms of action. The following table summarizes key characteristics:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthesis Method |
|---|---|---|---|
| Compound A | Moderate | High | Microwave-Assisted |
| Compound B | High | Moderate | Conventional |
| Compound C | Low | High | Microwave-Assisted |
Case Studies
Several case studies have documented the efficacy of 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives:
- A study conducted by researchers synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial properties. The findings indicated that specific compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria .
- Another investigation focused on the anticancer potential of these compounds through in vitro assays on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in treated cells compared to controls .
Mechanism of Action
The mechanism of action of 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of histone lysine demethylases by binding to the active site of the enzyme, thereby preventing the demethylation of histone substrates . This inhibition can lead to changes in gene expression and has potential therapeutic implications.
Comparison with Similar Compounds
Key Observations:
Antiparasitic Activity: The oxan-2-yl derivative showed inactivity against Leishmania donovani, whereas the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one (Entry 1 in ) exhibited activity. This suggests steric hindrance or reduced electrophilicity from the oxan-2-yl group may impair target binding .
Antitumor Activity: Nitrobenzylideneamino and trifluoromethylphenyl substituents enhance cytotoxicity, likely due to improved membrane permeability and electron-withdrawing effects .
Solubility : Hydroxyethyl or oxan-2-yl groups improve aqueous solubility compared to hydrophobic aryl substituents (e.g., 3,5-dimethylphenyl) .
Biological Activity
1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. This compound has garnered attention due to its potential biological activities, which are crucial in the development of therapeutic agents.
- Molecular Formula : CHNO
- Molecular Weight : 220.23 g/mol
- CAS Number : 864872-33-3
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Pharmacological Properties
This compound exhibits a range of biological activities that have been explored in various studies:
- Anti-inflammatory Activity : Compounds within the pyrazole family have shown significant anti-inflammatory effects. For instance, derivatives similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research has indicated that pyrazole derivatives can possess antimicrobial properties against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances these activities .
- Anticancer Properties : Some studies suggest that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific kinases and enzymes that play critical roles in cellular signaling pathways. This inhibition can disrupt processes such as cell division and inflammation .
Case Studies and Experimental Findings
- Anti-inflammatory Study : A study on related pyrazole compounds demonstrated that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 μM when compared to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Testing : Research on pyrazole derivatives showed significant activity against Klebsiella pneumoniae and other pathogens. One compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro studies indicated that certain pyrazolo-pyrimidine derivatives could reduce the viability of cancer cell lines by over 70% at specific concentrations, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one to improve yield and purity?
- Methodological Answer : A tandem aza-Wittig reaction followed by annulation has been effective for regioselective synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Using iminophosphorane intermediates with aromatic isocyanates and hydrazine can yield up to 92% under optimized conditions . Purity improvements (≥95%) are achievable via HPLC purification, as demonstrated in studies on analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Confirm structural integrity using -NMR (to identify aromatic protons and oxane ring protons), IR (for carbonyl stretching ~1700 cm), and mass spectrometry (EI-MS for molecular ion peaks). X-ray crystallography is recommended for resolving regioselectivity ambiguities in substituted derivatives .
Q. What in silico tools predict the physicochemical properties of this compound?
- Methodological Answer : Computational tools like Molinspiration or SwissADME calculate LogD (pH 7.4: -0.89), polar surface area (70.14 Å), and Lipinski parameters (Rule of Five compliant) . Toxicity prediction via ProTox-II or ADMETlab is advised to prioritize derivatives for biological testing .
Advanced Research Questions
Q. How do structural modifications (e.g., oxane ring substitution) influence biological activity?
- Methodological Answer : Substituting the oxane ring with fluorobenzamide groups enhances antifungal activity (e.g., 100% inhibition of Sclerotinia at 50 mg/L) . For anticancer activity, replacing the oxane with ribofuranosyl phosphate (as in allopurinol analogs) improves nucleotide incorporation and apoptosis induction .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Methodological Answer : Use A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines for cytotoxicity assays (IC determination via MTT). For mechanistic studies, flow cytometry (cell cycle arrest at G2/M phase) and caspase-3 activation assays are critical .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer : Contradictions in xanthine oxidase (XO) inhibition (e.g., 3g vs. allopurinol ) may arise from assay conditions (enzyme source, pH). Standardize protocols using recombinant human XO and validate via Lineweaver-Burk plots to differentiate competitive/non-competitive inhibition.
Q. What strategies enhance metabolic stability for in vivo applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) reduces oxidative metabolism. Pharmacokinetic studies in nude mice show improved bioavailability when substituting the oxane ring with tetrahydro-2H-pyran-4-yl (t > 6 hours) .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
